(4-Methylnaphthalen-1-yl)methanamine
Overview
Description
(4-Methylnaphthalen-1-yl)methanamine is an organic compound belonging to the class of naphthylamines It features a naphthalene ring substituted with a methyl group at the 4-position and an amine group at the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylnaphthalen-1-yl)methanamine typically involves the following steps:
Nitration of 4-Methylnaphthalene: The starting material, 4-methylnaphthalene, undergoes nitration using a mixture of concentrated nitric and sulfuric acids to yield 4-methyl-1-nitronaphthalene.
Reduction of Nitro Group: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, resulting in 4-methyl-1-naphthylamine.
Formylation: The amine group is formylated using formaldehyde under acidic conditions to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically yielding naphthoquinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products, depending on the conditions and catalysts used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Naphthoquinones and other oxidized naphthalene derivatives.
Reduction: Hydrogenated naphthalenes.
Substitution: Halogenated or alkylated naphthalenes.
Scientific Research Applications
(4-Methylnaphthalen-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials due to its aromatic structure.
Mechanism of Action
The mechanism by which (4-Methylnaphthalen-1-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Naphthylamine: Lacks the methyl group at the 4-position, resulting in different chemical properties and reactivity.
4-Methylnaphthalene: Lacks the amine group, making it less reactive in certain types of chemical reactions.
1-Naphthylamine: Has the amine group directly attached to the naphthalene ring, leading to different substitution patterns and reactivity.
Uniqueness: (4-Methylnaphthalen-1-yl)methanamine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDLIEZHVXCBMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695375 | |
Record name | 1-(4-Methylnaphthalen-1-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771580-36-0 | |
Record name | 1-(4-Methylnaphthalen-1-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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